molecular formula C10H13NO4 B8166089 Methyl 5-(3-hydroxypropoxy)picolinate

Methyl 5-(3-hydroxypropoxy)picolinate

Cat. No.: B8166089
M. Wt: 211.21 g/mol
InChI Key: OLMQVRSKDXYZID-UHFFFAOYSA-N
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Description

Methyl 5-(3-hydroxypropoxy)picolinate is an organic compound belonging to the picolinate family It is characterized by a picolinic acid core with a methyl ester group and a 3-hydroxypropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-hydroxypropoxy)picolinate typically involves the esterification of 5-hydroxypropoxy picolinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Starting Material: 5-hydroxypropoxy picolinic acid

    Reagent: Methanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Conditions: Reflux for several hours

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3-hydroxypropoxy)picolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

Methyl 5-(3-hydroxypropoxy)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(3-hydroxypropoxy)picolinate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and enzyme inhibition .

Comparison with Similar Compounds

Methyl 5-(3-hydroxypropoxy)picolinate can be compared with other picolinate derivatives such as:

  • Methyl 5-hydroxy picolinate
  • Methyl 5-(2-hydroxyethoxy)picolinate
  • Methyl 5-(4-hydroxybutoxy)picolinate

Uniqueness: The presence of the 3-hydroxypropoxy group in this compound imparts unique chemical properties, such as increased solubility and reactivity, compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

methyl 5-(3-hydroxypropoxy)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-10(13)9-4-3-8(7-11-9)15-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMQVRSKDXYZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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